Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate
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Overview
Description
Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate is an organic compound with the molecular formula C11H14ClNO4S It is a derivative of pyridine, featuring a sulfonyl group attached to the pyridine ring and a tert-butyl ester group
Mechanism of Action
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The specific interaction depends on the structure of the compound and the nature of the target.
Biochemical Pathways
Pyridine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and tert-butyl bromoacetate.
Sulfonylation: The 2-chloropyridine undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The resulting sulfonylated intermediate is then reacted with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloropyridine-3-sulfonic acid and tert-butyl alcohol.
Reduction: 2-chloropyridine-3-sulfide derivatives.
Scientific Research Applications
Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Studies: It serves as a tool compound in studying the biological activity of sulfonylated pyridine derivatives.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(2-chloropyridin-3-yl)acetate: Similar structure but lacks the sulfonyl group.
2-Chloropyridine-3-sulfonic acid: Similar sulfonylated pyridine but without the ester group.
Tert-butyl 2-(3-pyridyl)acetate: Similar ester group but lacks the chlorine and sulfonyl groups.
Uniqueness
Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate is unique due to the presence of both the sulfonyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-(2-chloropyridin-3-yl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)17-9(14)7-18(15,16)8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMYCZTASMEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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